三氟甲磺酸钪(III)

概览

描述

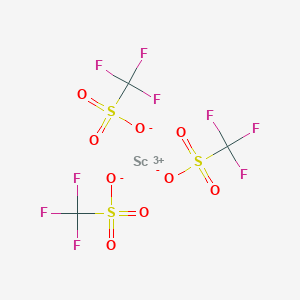

Scandium(III) trifluoromethanesulfonate, commonly called scandium triflate, is a chemical compound with the formula Sc(SO3CF3)3. It is a salt consisting of scandium cations Sc3+ and triflate SO3CF−3 anions . It is used as a reagent in organic chemistry as a Lewis acid .

Synthesis Analysis

Scandium triflate is prepared by the reaction of scandium oxide with trifluoromethanesulfonic acid . It is commercially available and is a practical and useful Lewis acid catalyst for acylation of alcohols with acid anhydrides or the esterification of alcohols by carboxylic acids in the presence of p-nitrobenzoic anhydrides .Molecular Structure Analysis

Scandium(III) trifluoromethanesulfonate is a salt consisting of scandium cations Sc3+ and triflate SO3CF−3 anions . It is suggested that Sc is dispersed throughout the polymer within nanocrystalline domains of Sc(OTf)3·8H2O .Chemical Reactions Analysis

Scandium(III) trifluoromethanesulfonate is an extremely active, efficient, recoverable, and reusable acylation catalyst . It is used in the Mukaiyama aldol addition and stereochemically catalyzes the radical polymerization of acrylates . It also catalyzes the formation of homoallylic alcohols from olefins and paraformaldehyde .Physical And Chemical Properties Analysis

Scandium(III) trifluoromethanesulfonate has a molecular formula of C3F9O9S3Sc and a molar mass of 492.16 g/mol .科研应用

催化应用

醇的酰化中的路易斯酸催化剂

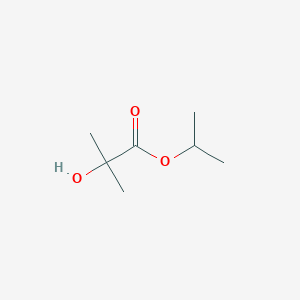

三氟甲磺酸钪作为醇与酸酐的酰化和醇与羧酸的酯化的高效路易斯酸催化剂。它表现出高催化活性,有助于不仅一次性醇的酰化,还有立体位阻较大的二次或三次醇的酰化。这种方法在选择性的ω-羟基羧酸的大环内酯化中特别有效(Ishihara et al., 1996)。

α-生育酚的合成

它在三甲基对羟基苯醌与异生育醇的缩合反应中作为高效的路易斯酸催化剂,产生α-生育酚。该反应在最小催化剂量下顺利进行,并且容易回收和重复使用(Matsui et al., 1995)。

费里尔重排中的催化

它催化3,4,6-三-O-乙酰-D-葡萄糖醛与各种醇和酚的O-糖苷化反应,产生2,3-不饱和糖苷,收率优异,具有良好的异构选择性(Yadav et al., 2000)。

其他应用

Diels-Alder 反应

三氟甲磺酸钪在 Diels-Alder 反应中作为路易斯酸催化剂效果显著,在水性和有机介质中均可使用,易于回收和重复使用(Kobayashi et al., 1993)。

氢/氘交换中的催化剂

它作为氢/氘交换的催化剂,指示1,3,5-三甲氧基苯的芳香核上形成一种瞬态芳基钪中间体的可能反应(Castellani et al., 2000)。

键合反应

三氟甲磺酸钪(III)被强调为一种温和、商业可得、耐水的路易斯酸催化剂,在碳-碳和碳-杂原子键合反应中形成各种具有生物学意义的有机化合物(Banerjee & Zhdankin, 2016)。

聚合物支持的催化剂

三氟甲磺酸钪(III)可以固定在聚苯乙烯中形成微胶囊化催化剂,这些催化剂可回收、重复使用,并且通常减少金属渗出,保持活性与其均相对应(Rossini et al., 2014)。

聚酯合成

它催化二羧酸和二醇的缩聚反应在中等温度下进行。三氟甲磺酸钪催化剂中更强的电子吸引配体在较低条件下增强了催化效率,并减少了催化剂的用量(Takasu et al., 2010)。

Safety And Hazards

Scandium(III) trifluoromethanesulfonate is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

未来方向

性质

IUPAC Name |

scandium(3+);trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHF3O3S.Sc/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXJVDYQRYYYOR-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Sc+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Sc(OSO2CF3)3, C3F9O9S3Sc | |

| Record name | Scandium(III) triflate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Scandium(III)_triflate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370368 | |

| Record name | Scandium(III) triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Scandium(III) trifluoromethanesulfonate | |

CAS RN |

144026-79-9 | |

| Record name | Scandium(III) triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanesulfonic acid, trifluoro-, scandium(3+) salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

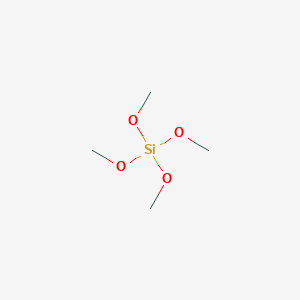

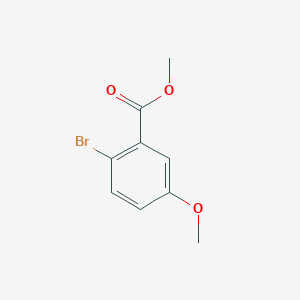

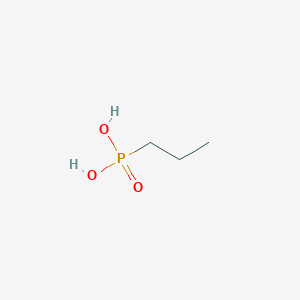

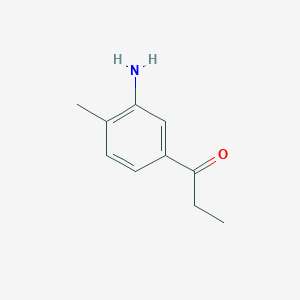

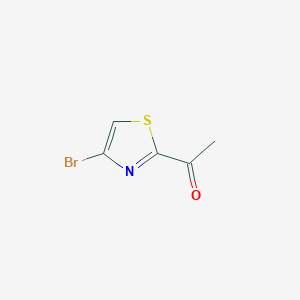

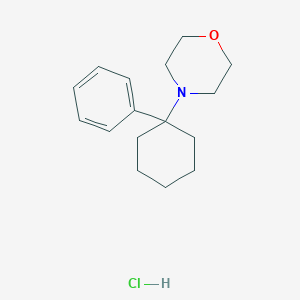

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

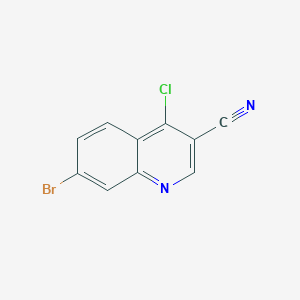

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate](/img/structure/B109162.png)